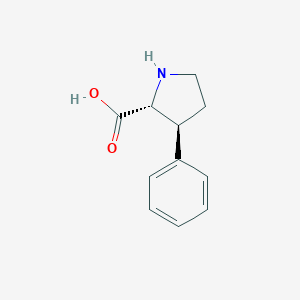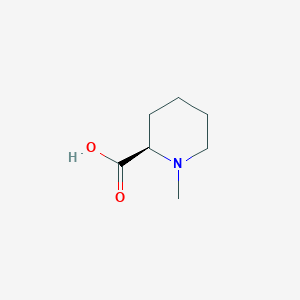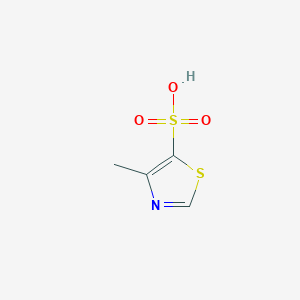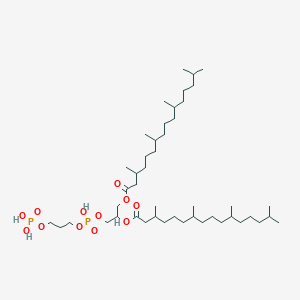
Dphgpt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dphgpt, also known as 2-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-1,4-benzodioxin-6-ol, is a natural compound found in various plants. It has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of Dphgpt is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Dphgpt has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
Dphgpt has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. Dphgpt has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dphgpt in lab experiments is that it is a natural compound that can be extracted from plant sources or synthesized in the laboratory. This makes it readily available for research purposes. However, one limitation is that Dphgpt is not very soluble in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on Dphgpt. One area of focus could be on optimizing the synthesis method to make the compound more readily available for research purposes. Another area of focus could be on further elucidating the mechanism of action of Dphgpt, which could lead to the development of more targeted cancer therapies. Additionally, more research could be done on the potential anti-inflammatory effects of Dphgpt, which could have implications for the treatment of various inflammatory diseases.
Synthesemethoden
Dphgpt can be extracted from various plant sources, including the roots of Angelica keiskei, the leaves of Rhododendron brachycarpum, and the bark of Cinnamomum cassia. The compound can also be synthesized in the laboratory using a multi-step process that involves the oxidation of 2,4-dihydroxyphenylacetic acid and the coupling of the resulting product with 3,4-dihydroxyphenylacetic acid.
Wissenschaftliche Forschungsanwendungen
Dphgpt has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to have anti-cancer effects in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Dphgpt has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Eigenschaften
CAS-Nummer |
122652-45-3 |
|---|---|
Produktname |
Dphgpt |
Molekularformel |
C46H92O12P2 |
Molekulargewicht |
899.2 g/mol |
IUPAC-Name |
[3-[hydroxy(3-phosphonooxypropoxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate |
InChI |
InChI=1S/C46H92O12P2/c1-36(2)18-11-20-38(5)22-13-24-40(7)26-15-28-42(9)32-45(47)54-34-44(35-57-60(52,53)56-31-17-30-55-59(49,50)51)58-46(48)33-43(10)29-16-27-41(8)25-14-23-39(6)21-12-19-37(3)4/h36-44H,11-35H2,1-10H3,(H,52,53)(H2,49,50,51) |
InChI-Schlüssel |
MGQIZUPVMHEZMX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonyme |
deoxyphosphatidylglycerol phosphate DPHGPT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
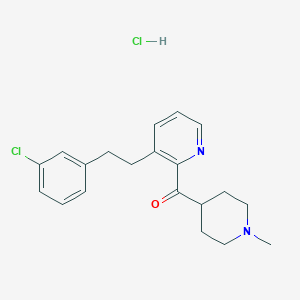

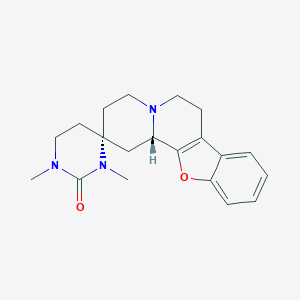
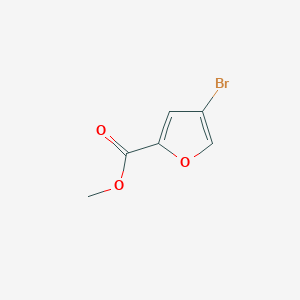
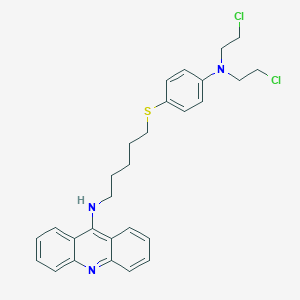
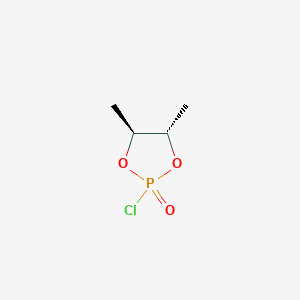
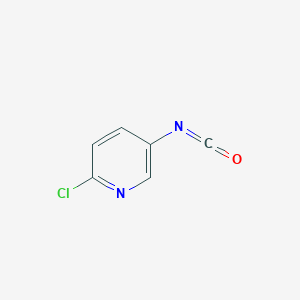
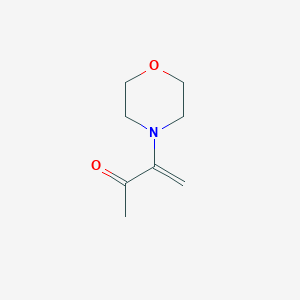
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

